2-benzoyl-3-chloro-1H-phenalen-1-one 2-benzoyl-3-chloro-1H-phenalen-1-one
Brand Name: Vulcanchem
CAS No.: 214597-35-0
VCID: VC4092530
InChI: InChI=1S/C20H11ClO2/c21-18-14-10-4-8-12-9-5-11-15(16(12)14)20(23)17(18)19(22)13-6-2-1-3-7-13/h1-11H
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
Molecular Formula: C20H11ClO2
Molecular Weight: 318.8 g/mol

2-benzoyl-3-chloro-1H-phenalen-1-one

CAS No.: 214597-35-0

Cat. No.: VC4092530

Molecular Formula: C20H11ClO2

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

2-benzoyl-3-chloro-1H-phenalen-1-one - 214597-35-0

Specification

CAS No. 214597-35-0
Molecular Formula C20H11ClO2
Molecular Weight 318.8 g/mol
IUPAC Name 2-benzoyl-3-chlorophenalen-1-one
Standard InChI InChI=1S/C20H11ClO2/c21-18-14-10-4-8-12-9-5-11-15(16(12)14)20(23)17(18)19(22)13-6-2-1-3-7-13/h1-11H
Standard InChI Key CUTDPQUHPIJCNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl

Introduction

Physicochemical Properties

2-Benzoyl-3-chloro-1H-phenalen-1-one exhibits the following properties :

PropertyValue
Molecular Weight318.75 g/mol
Density1.39 g/cm³
Boiling Point492.6°C at 760 mmHg
Melting PointNot explicitly reported
Flash Point206.5°C
LogP (XLogP3-AA)5.1
SolubilityLow in water; soluble in DMSO

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems. The compound’s UV-Vis absorption spectrum (λₘₐₓ ~300–400 nm) aligns with extended conjugation, typical of phenalenones .

Chemical Reactivity and Functionalization

The reactivity of 2-benzoyl-3-chloro-1H-phenalen-1-one is governed by two key functional groups:

  • Chlorine at C3: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides .

  • Benzoyl group at C2: Participates in ketone-specific reactions, such as reductions to alcohols or condensations to form hydrazones .

Notably, the phenalenone core can engage in π-stacking interactions, enabling applications in supramolecular chemistry . Computational studies predict moderate electrophilicity at the carbonyl group (electrophilicity index ≈ 1.5 eV), facilitating reactions with nucleophiles .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial or anticancer activity given structural similarities to bioactive phenalenones .

  • Materials Science: Investigate charge-transport properties for optoelectronic devices .

  • Synthetic Optimization: Develop greener synthesis routes (e.g., catalytic chlorination) .

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